Lipophilicity Advantage Over the Unsubstituted Diphenylpyrazole
The compound's computed XLogP3 of 4.9 is significantly higher than that of the unsubstituted 3,5‑diphenyl‑1H‑pyrazole (XLogP3 = 3.8), indicating a 1.1‑log unit increase in lipophilicity due to the dual meta‑bromine substitution. This difference can translate to enhanced membrane permeability and altered metabolic stability, critical considerations in lead optimization [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 3,5‑Diphenyl‑1H‑pyrazole (XLogP3 = 3.8) |
| Quantified Difference | +1.1 log units (higher) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A difference of >1 log unit in lipophilicity strongly influences in vitro ADME properties, making the target compound a distinct entity for medicinal chemistry campaigns.
- [1] PubChem. (2025). XLogP3‑AA: 3,5‑bis(3‑bromophenyl)‑1H‑pyrazole vs 3,5‑diphenyl‑1H‑pyrazole (CID 135415339). National Center for Biotechnology Information. View Source
